Aminomethanol
Overview
Description
Preparation Methods
Aminomethanol can be synthesized through the reaction of formaldehyde with ammonia . This reaction can be conducted in both gas phase and solution . Industrially, crude this compound is converted to its salt form by adding a strong acid and then distilled under vacuum to obtain purified this compound . This process ensures the removal of unreacted aldehydes and other volatile impurities .
Chemical Reactions Analysis
Aminomethanol undergoes various chemical reactions, including:
Substitution: In the presence of aldehydes, this compound can form imines or Schiff bases.
Elimination: This compound can undergo water elimination reactions.
Common reagents used in these reactions include hydroxyl radicals, oxygen, and aldehydes . The major products formed from these reactions are formamide, amino formic acid, and formimidic acid .
Scientific Research Applications
Aminomethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of aminomethanol involves its interaction with hydroxyl radicals and oxygen. The hydroxyl radical initiates the reaction by abstracting a hydrogen atom from this compound, forming reactive intermediates . These intermediates then react with oxygen to produce formamide, amino formic acid, and formimidic acid . The reaction pathways and energetics have been studied using density functional theory and coupled-cluster theory .
Comparison with Similar Compounds
Aminomethanol is similar to other amino alcohols such as ethanolamine (2-aminoethanol) . Both compounds contain an amino group and an alcohol group, but ethanolamine has an additional carbon atom in its structure . Ethanolamine is more commonly used in the production of surfactants, emulsifiers, and pharmaceuticals . This compound, on the other hand, is unique due to its role as an intermediate in the synthesis of hexamethylenetetramine and its specific reactions with hydroxyl radicals and oxygen .
Properties
IUPAC Name |
aminomethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO/c2-1-3/h3H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYQHJDBLRZMLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184884 | |
Record name | Methanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.057 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3088-27-5 | |
Record name | Carbinolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3088-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003088275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8C993J0UB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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